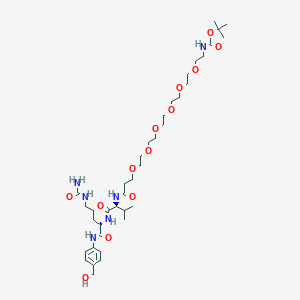
Boc-PEG6-Val-Cit-PAB-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-PEG6-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The PAB group includes a free benzylic alcohol that can be used to link to a drug payload. The Boc protecting group can be removed with acid to release a primary amine for further conjugation. The Val-Cit-PAB is cleaved by cellular proteases for efficient release of payloads to the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG6-Val-Cit-PAB-OH involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.
PEGylation: A hydrophilic PEG spacer is introduced to enhance solubility and biocompatibility.
Dipeptide Formation: The Val-Cit dipeptide is synthesized and attached to the PEG spacer.
PAB Conjugation: The PAB group is conjugated to the dipeptide, completing the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
Chemical Reactions Analysis
Types of Reactions
Boc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed using acidic conditions, releasing a primary amine.
Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The free benzylic alcohol in the PAB group can be used to link to various drug molecules.
Common Reagents and Conditions
Acidic Conditions: Used for Boc deprotection.
Proteases: Enzymes that cleave the Val-Cit dipeptide.
Linking Reagents: Used for conjugating the PAB group to drug molecules.
Major Products Formed
Primary Amine: Formed after Boc deprotection.
Drug Payload: Released after cleavage of the Val-Cit dipeptide by proteases.
Scientific Research Applications
Boc-PEG6-Val-Cit-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Integral component of ADCs used in cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Boc-PEG6-Val-Cit-PAB-OH involves:
Enzyme Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The PAB group allows for the attachment of various drug molecules, facilitating targeted delivery.
Release: The drug payload is released within the target cell, exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
SPDP-Val-Cit-PAB-OH: Another cleavable ADC linker with similar properties.
NH2-PEG4-Val-Cit-PAB-OH: Features a shorter PEG spacer but similar cleavage mechanism.
Uniqueness
Boc-PEG6-Val-Cit-PAB-OH is unique due to its:
Hydrophilic PEG Spacer: Enhances solubility and biocompatibility.
Boc-Protected Amine: Allows for controlled deprotection and conjugation.
Efficient Cleavage: The Val-Cit dipeptide is specifically cleaved by cellular proteases, ensuring targeted drug release
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N6O13/c1-28(2)33(35(48)43-31(7-6-13-40-36(39)49)34(47)42-30-10-8-29(27-45)9-11-30)44-32(46)12-15-51-17-19-53-21-23-55-25-26-56-24-22-54-20-18-52-16-14-41-37(50)57-38(3,4)5/h8-11,28,31,33,45H,6-7,12-27H2,1-5H3,(H,41,50)(H,42,47)(H,43,48)(H,44,46)(H3,39,40,49)/t31-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICDKJHWASHRHU-WEZIJMHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

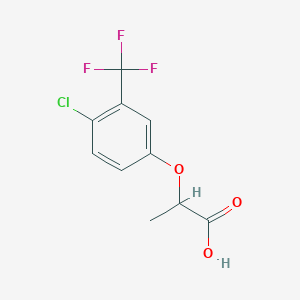
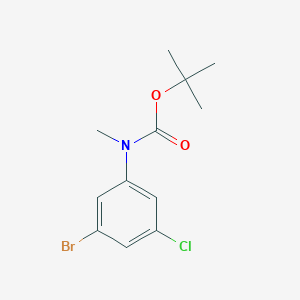
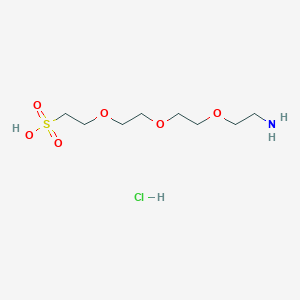
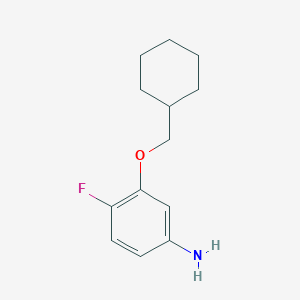
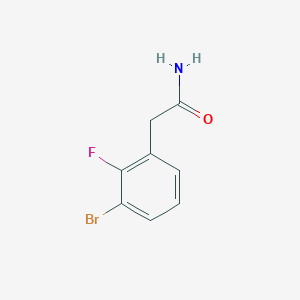
![tert-butyl (2S)-4-[[(E)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8124253.png)
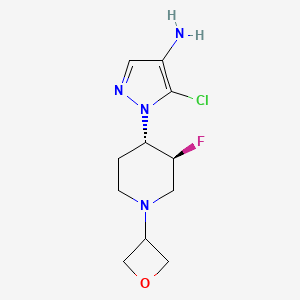
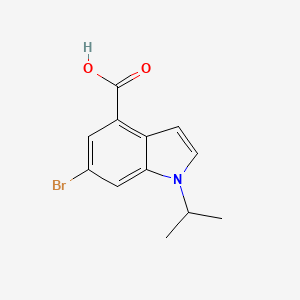
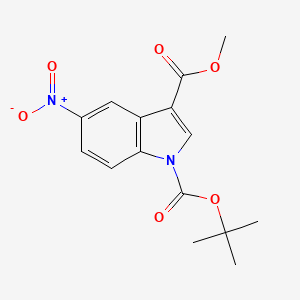
![1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B8124309.png)
![(1S,3S,4S,5R)-2-TERT-BUTOXYCARBONYL-5-FLUORO-2-AZABICYCLO[2.2.1]HEPTANE-3-CARBOXYLIC ACID](/img/structure/B8124318.png)

![(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate](/img/structure/B8124335.png)
